molecular formula C13H9Br2N3 B13107845 6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13107845
M. Wt: 367.04 g/mol
InChI Key: VUCKSJKYFISCDP-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative cyclization of hydrazones using chlorinating agents such as N-Chlorosuccinimide (NCS) under mild conditions . The reaction conditions are carefully controlled to ensure the formation of the desired triazolopyridine structure. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Cyclization Reactions: The triazolopyridine core can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include N-Chlorosuccinimide (NCS) for oxidative cyclization and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C13_{13}H9_{9}Br2_{2}N3_{3}
  • Molecular Weight : 367.039 g/mol
  • CAS Number : 876373-12-5

Biological Activity Overview

The biological activities of this compound can be summarized across several key areas:

Antimicrobial Activity

Research indicates that compounds with a similar triazolopyridine structure often exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of triazolopyridines showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • The presence of bromine in the structure is often correlated with enhanced antimicrobial efficacy due to increased lipophilicity, which aids in membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL
This compoundBacillus subtilisTBD

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in various studies:

  • A specific study focused on the inhibition of bromodomains by similar triazole derivatives showed promising results in leukemia cell lines, suggesting that this class of compounds can modulate transcriptional regulation in cancer cells .
  • The mechanism involves the disruption of protein interactions critical for cancer cell proliferation.

Anti-inflammatory Properties

Inflammation plays a significant role in various diseases, and compounds like 6-bromo-triazolopyridines have been studied for their anti-inflammatory effects:

  • Research has indicated that triazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • The structure allows for interaction with multiple targets within inflammatory pathways, enhancing its therapeutic potential.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments were conducted where different concentrations of the compound were tested against various bacterial strains. Results indicated a dose-dependent response with significant inhibition at higher concentrations.
  • Cancer Cell Line Studies : In vitro studies on leukemia cell lines demonstrated that treatment with the compound led to reduced cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C13H9Br2N3

Molecular Weight

367.04 g/mol

IUPAC Name

6-bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H9Br2N3/c1-8-6-9(14)2-4-11(8)13-17-16-12-5-3-10(15)7-18(12)13/h2-7H,1H3

InChI Key

VUCKSJKYFISCDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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